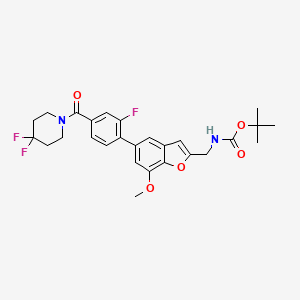
Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, substituted with methoxy, fluorophenyl, and difluoropiperidine groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of Substituents: The methoxy group is typically introduced via methylation of a hydroxyl group on the benzofuran ring. The fluorophenyl and difluoropiperidine groups are introduced through nucleophilic substitution reactions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential interactions with various biological targets can be studied. Its difluoropiperidine moiety suggests potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The difluoropiperidine group may enhance binding affinity and selectivity for certain targets, while the benzofuran core could contribute to the overall biological activity. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate
- Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-benzofuran-2-yl)methyl)carbamate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C27H29F3N2O5 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
tert-butyl N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl]-7-methoxy-1-benzofuran-2-yl]methyl]carbamate |
InChI |
InChI=1S/C27H29F3N2O5/c1-26(2,3)37-25(34)31-15-19-12-18-11-17(14-22(35-4)23(18)36-19)20-6-5-16(13-21(20)28)24(33)32-9-7-27(29,30)8-10-32/h5-6,11-14H,7-10,15H2,1-4H3,(H,31,34) |
InChI Key |
UCAFSWWCOXPWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC(=CC(=C2O1)OC)C3=C(C=C(C=C3)C(=O)N4CCC(CC4)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















